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molecular formula C14H19N3O3S B1401620 N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide CAS No. 1392490-95-7

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

Cat. No. B1401620
M. Wt: 309.39 g/mol
InChI Key: LHQCCVDEYCCGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889716B2

Procedure details

N-[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-acrylamide (2.80 g, 8.3 mmol) was suspended in a 5:1 mixture of ethanol and water (30 ml). To this solution was added iron powder (1.20 g, 21.0 mmol) followed by saturated ammonium chloride solution (3 ml) and the mixture was heated to 80° C. for three hours. After this time, the reaction mixture was cooled to room temperature and filtered through a pad of celite, the celite was washed with ethanol (10 ml) and EtOAc (50 ml) and the solution was concentrated under vacuum. The resulting residue was suspended in water (10 ml) and the solid precipitate collected by filtration and dried under vacuum to give the title compound (1.3 g, 51% yield) as a white solid. Tr=1.30 min, m/z (ES+) (M+H)+ 310.
Name
N-[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Yield
51%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([N:13]2[CH2:18][CH2:17][CH:16]([NH:19][C:20](=[O:23])[CH:21]=[CH2:22])[CH2:15][CH2:14]2)(=[O:12])=[O:11])=[CH:6][CH:5]=1)([O-])=O.C(O)C.[Cl-].[NH4+]>[Fe].O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([S:10]([N:13]2[CH2:14][CH2:15][CH:16]([NH:19][C:20](=[O:23])[CH:21]=[CH2:22])[CH2:17][CH2:18]2)(=[O:11])=[O:12])=[CH:8][CH:9]=1 |f:2.3|

Inputs

Step One
Name
N-[1-(4-Nitro-benzenesulfonyl)-piperidin-4-yl]-acrylamide
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)NC(C=C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
WASH
Type
WASH
Details
the celite was washed with ethanol (10 ml) and EtOAc (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
the solid precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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